

Crotoxyphos (CAS Number 7700-17-6): A Technical Guide for Researchers

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Compound of Interest

Compound Name:	Crotoxyphos
CAS No.:	326-12-5
Cat. No.:	B1631034

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An In-depth Examination of its Toxicological Profile, Mechanism of Action, and Analytical Methodologies

Abstract

Crotoxyphos, an organophosphate insecticide, is a potent acetylcholinesterase inhibitor. This technical guide provides a comprehensive overview of its chemical and physical properties, toxicological data, and the molecular mechanism of action for researchers, scientists, and drug development professionals. Detailed summaries of quantitative data are presented in tabular format for ease of comparison. Furthermore, this document outlines experimental protocols for key toxicological and analytical assays and includes detailed signaling pathway diagrams generated using the DOT language to visualize the compound's effect on the cholinergic system.

Chemical and Physical Properties

Crotoxyphos is a synthetic organophosphate compound with the chemical formula $C_{14}H_{19}O_6P$. It is characterized as a pale straw-colored liquid with a mild ester odor.[1] A summary of its key chemical and physical properties is provided in the table below.

Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₉ O ₆ P	[2]
Molecular Weight	314.28 g/mol	[2]
CAS Number	7700-17-6	[2]
Appearance	Pale straw-colored liquid	[1]
Boiling Point	135 °C at 0.03 mmHg	[3]
Solubility	Soluble in acetone, alcohol, and chlorinated hydrocarbons; slightly soluble in saturated hydrocarbons. Water solubility is 1 g/L at room temperature.	[3]

Toxicology

Crotoxyphos exhibits significant toxicity, primarily through the inhibition of acetylcholinesterase, an essential enzyme in the nervous system.[4] Its toxicity varies between enantiomers, with the (+)-enantiomer showing greater inhibitory effects on acetylcholinesterase in vivo.[5][6][7][8]

Acute Toxicity

The acute toxicity of **Crotoxyphos** has been evaluated in various animal models. The median lethal dose (LD50) is a key indicator of acute toxicity.

Test Organism	Route of Administration	LD50	Reference
Rat (female)	Oral	74 mg/kg	[3]
Rat (male)	Oral	110 mg/kg	[3]
Rabbit	Dermal	385 mg/kg	[5]

Enantioselective Toxicity

Studies have demonstrated the enantioselective inhibition of acetylcholinesterase (AChE) by **Crotoxyphos**. The (+)-enantiomer is a more potent inhibitor of AChE in vivo compared to the (-)-enantiomer.[5][6][7][8] However, in vitro studies have shown the (-)-enantiomer to be slightly more inhibitory.[5][6][7] This reversal suggests that toxicodynamic processes such as uptake, biotransformation, or elimination may also be enantioselective.[5][6][7]

Assay Type	Enzyme/Organism	More Potent Enantiomer	Fold Difference	Reference
In vivo	Daphnia magna & Oryzias latipes	(+)-Crotoxyphos	1.1 to 11-fold	[5][6][7][8]
In vitro	Electric Eel AChE	(-)-Crotoxyphos	1.6-fold	[5][6]
In vitro	Human Recombinant AChE	(-)-Crotoxyphos	1.9-fold	[5][6]

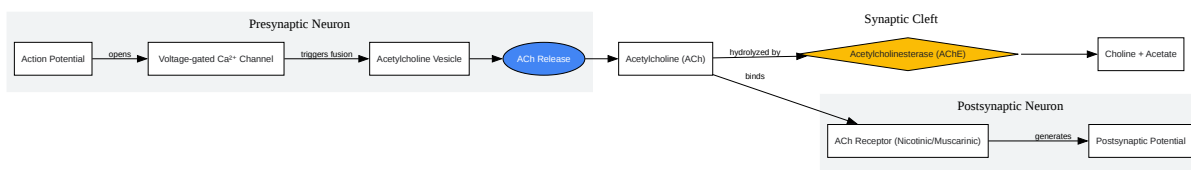
Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of action of **Crotoxyphos** is the irreversible inhibition of acetylcholinesterase (AChE).[2] AChE is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the nerve impulse.

By inhibiting AChE, **Crotoxyphos** causes an accumulation of ACh in the synapse, leading to a cholinergic crisis characterized by the hyperstimulation of muscarinic and nicotinic receptors.[4][9][10]

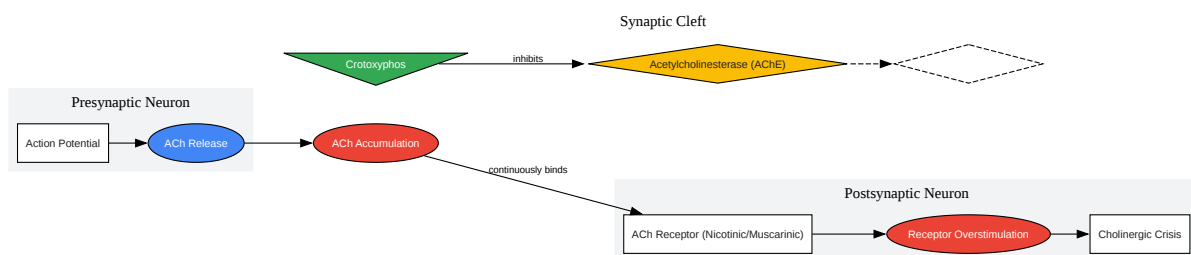
Signaling Pathways

The following diagrams illustrate the normal function of the cholinergic synapse and the disruption caused by **Crotoxyphos**.



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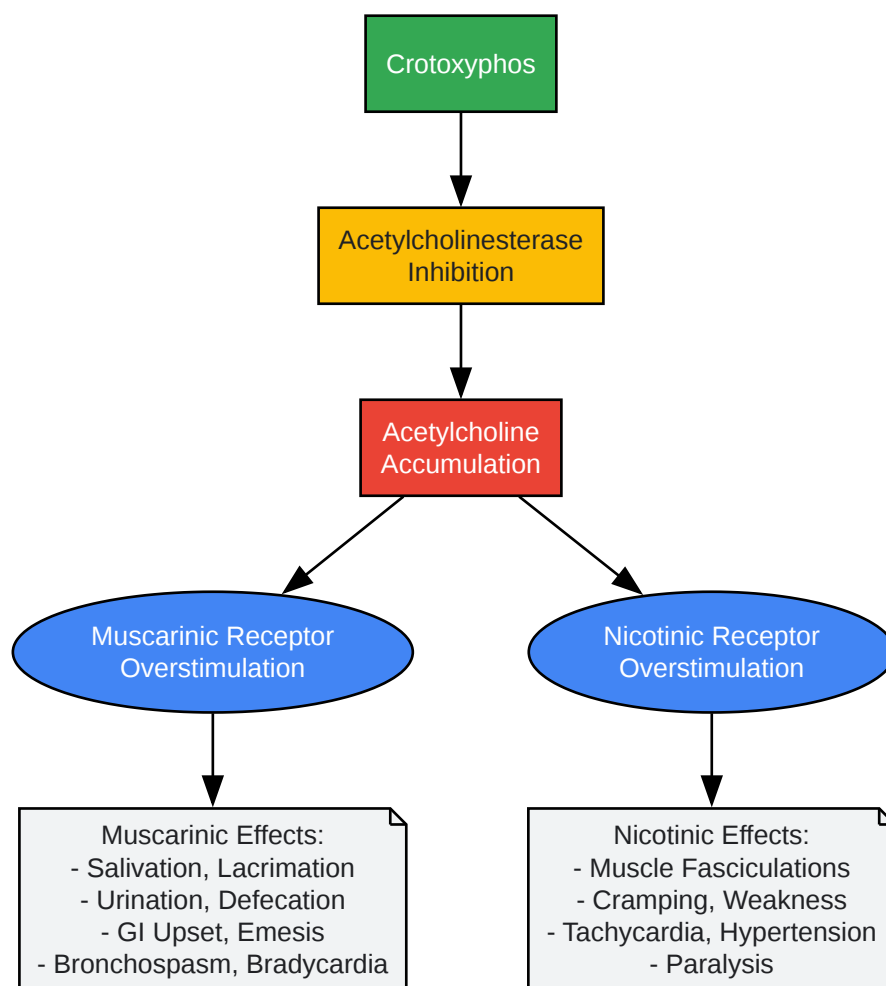
Figure 1. Normal Cholinergic Synaptic Transmission.



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Figure 2. Acetylcholinesterase Inhibition by **Crotoxyphos**.

The overstimulation of muscarinic and nicotinic receptors leads to a wide range of physiological effects, collectively known as cholinergic crisis.[4]

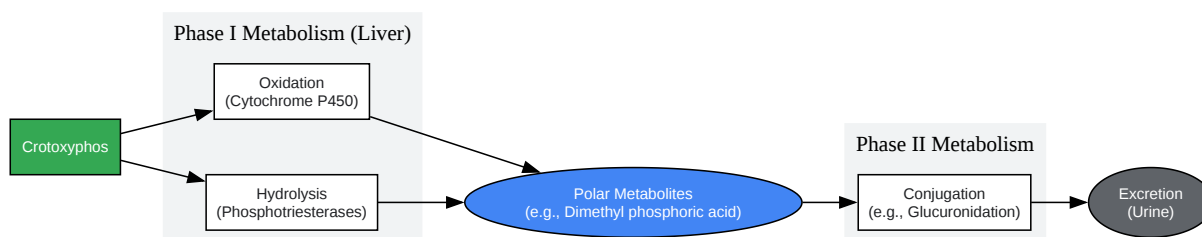


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Figure 3. Downstream Effects of Cholinergic Crisis.

Metabolism

The metabolism of organophosphates like **Crotoxyphos** in mammals primarily occurs in the liver and involves two main phases.[11] Phase I metabolism involves oxidation and hydrolysis reactions.[11] Hydrolytic detoxification by phosphotriesterases results in the cleavage of the phosphate ester bond, producing more polar and less toxic metabolites.[11] In rats, the metabolism of similar organophosphates involves cytochrome P-450 enzymes and results in metabolites such as dimethyl phosphoric acid.[12][13][14] Phase II metabolism involves the conjugation of these metabolites with hydrophilic groups to facilitate their excretion.[11]



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Figure 4. General Metabolism of **Crotoxyphos** in Mammals.

Experimental Protocols

Acute Oral Toxicity Study in Rats (Adapted from OECD Guideline 425)

This protocol describes a general procedure for determining the acute oral LD50 of a test substance.[\[15\]](#)[\[16\]](#)

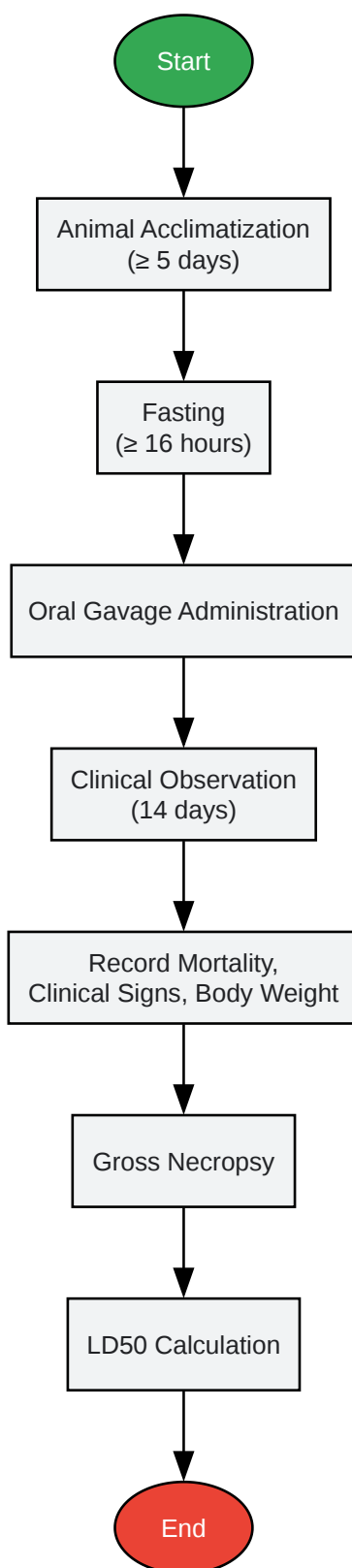
Objective: To determine the median lethal dose (LD50) of **Crotoxyphos** following a single oral administration to rats.

Materials:

- Wistar rats (nulliparous, non-pregnant females recommended).[\[16\]](#)
- **Crotoxyphos** (technical grade).
- Vehicle for administration (e.g., corn oil), if necessary.
- Oral gavage needles.
- Animal cages and bedding.
- Standard laboratory diet and water.

Procedure:

- Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.[1]
- Fasting: Food is withheld for at least 16 hours prior to dosing; water is available ad libitum.[1]
- Dose Preparation: The test substance is prepared at the desired concentration in the vehicle. The concentration should allow for a constant dosage volume (e.g., 10 mL/kg body weight).
- Administration: The test substance is administered to the animals by oral gavage.
- Observation: Animals are observed for mortality, clinical signs of toxicity, and behavioral changes continuously for the first few hours post-dosing and then daily for 14 days.[1][17]
- Body Weight: Individual animal weights are recorded before dosing, weekly, and at the end of the study.[1][17]
- Necropsy: All animals (including those that die during the study and those sacrificed at the end) are subjected to a gross necropsy.[17]
- LD50 Calculation: The LD50 is calculated using a recognized statistical method (e.g., Probit analysis).[18]



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Figure 5. Workflow for Acute Oral Toxicity Study.

Analysis of Crotoxyphos by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the analysis of organophosphate pesticides like **Crotoxyphos** in a given matrix.[\[19\]](#)[\[20\]](#)[\[21\]](#)

Objective: To identify and quantify **Crotoxyphos** in a sample matrix.

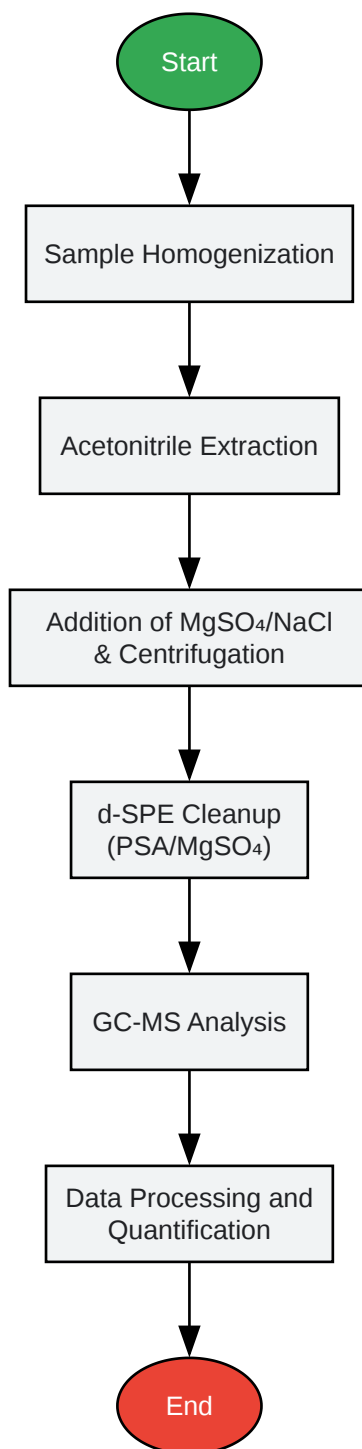
Instrumentation and Conditions:

- Gas Chromatograph: Agilent 6890 GC or equivalent.[\[20\]](#)
- Mass Spectrometer: LECO Pegasus II Time-Of-Flight MS or equivalent triple quadrupole MS.[\[20\]](#)[\[21\]](#)
- Column: HP-5MS (30 m x 0.250 mm, 0.25 μ m film thickness) or equivalent.[\[21\]](#)
- Injector: Splitless, 250 °C.[\[21\]](#)
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.[\[21\]](#)
- Oven Temperature Program: Initial temperature of 70°C held for 3.5 min, ramped at 50°C/min to 150°C, then at 3°C/min to 235°C, and finally at 50°C/min to 300°C, held for 3 min.[\[19\]](#)
- MS Transfer Line: 280 °C.[\[6\]](#)
- Ion Source: Electron Impact (EI), 200 °C.[\[6\]](#)
- Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

Sample Preparation (QuEChERS method adaptation):

- Extraction: Homogenize the sample and extract with acetonitrile containing 1% acetic acid.
- Salting Out: Add magnesium sulfate and sodium chloride, vortex, and centrifuge.

- Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a tube containing primary secondary amine (PSA) and magnesium sulfate. Vortex and centrifuge.
- Final Extract: The supernatant is ready for GC-MS analysis.



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Figure 6. General Workflow for GC-MS Analysis of **Crotoxyphos**.

Conclusion

Crotoxyphos is a potent organophosphate insecticide with a well-defined mechanism of action centered on the inhibition of acetylcholinesterase. Its toxicity, particularly its enantioselective nature, warrants careful consideration in toxicological assessments. The information and protocols provided in this technical guide offer a solid foundation for researchers and professionals working with this compound, enabling further investigation into its properties and effects. The provided diagrams serve as a visual aid to understanding the complex biological interactions of **Crotoxyphos** at the molecular level.

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